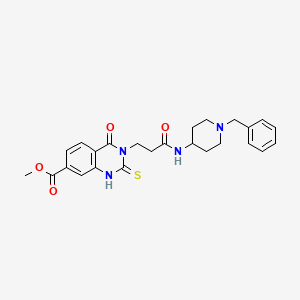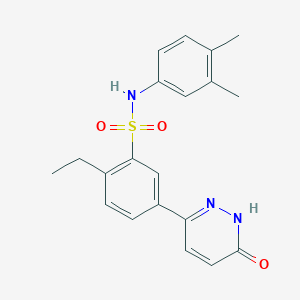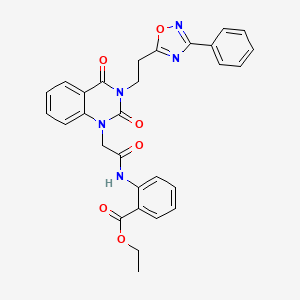![molecular formula C20H25ClN4O B11281401 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine](/img/structure/B11281401.png)
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to a cyclohexylpiperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, where the pyrazole ring undergoes substitution with chlorobenzene derivatives.
Formation of the Cyclohexylpiperazine Moiety: The cyclohexylpiperazine moiety is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole and chlorophenyl moieties but differs in the presence of a boronic acid ester group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds have a thiadiazole ring instead of a pyrazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN4O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H25ClN4O/c21-16-8-6-15(7-9-16)18-14-19(23-22-18)20(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,22,23) |
InChI Key |
MVDSMBSSSRMOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B11281319.png)
![N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11281321.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281329.png)
![N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide](/img/structure/B11281352.png)
![N-cyclohexyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11281358.png)



![N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281376.png)

![2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11281386.png)
![N-(2-methoxyethyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281387.png)
![2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11281397.png)
